Cas no 2227762-05-0 ((1R)-1-(1,2,3-thiadiazol-4-yl)ethan-1-ol)

(1R)-1-(1,2,3-Thiadiazol-4-yl)ethan-1-ol is a chiral alcohol derivative featuring a 1,2,3-thiadiazole heterocycle, a structural motif of interest in medicinal and agrochemical research. The (R)-enantiomer exhibits stereospecific interactions, making it valuable for asymmetric synthesis and bioactive compound development. Its thiadiazole moiety contributes to enhanced electronic properties and potential bioactivity, while the hydroxyl group allows for further functionalization. This compound is particularly useful in the design of pharmaceuticals, ligands, and catalysts due to its rigid heterocyclic framework and chiral center. High enantiomeric purity ensures reproducibility in research applications, supporting studies in drug discovery and material science.
(1R)-1-(1,2,3-thiadiazol-4-yl)ethan-1-ol structure
2227762-05-0 structure
Product name:(1R)-1-(1,2,3-thiadiazol-4-yl)ethan-1-ol
CAS No:2227762-05-0
MF:C4H6N2OS
MW:130.168239116669
CID:5993349
PubChem ID:124585723

(1R)-1-(1,2,3-thiadiazol-4-yl)ethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • (1R)-1-(1,2,3-thiadiazol-4-yl)ethan-1-ol
    • 2227762-05-0
    • EN300-1783899
    • Inchi: 1S/C4H6N2OS/c1-3(7)4-2-8-6-5-4/h2-3,7H,1H3/t3-/m1/s1
    • InChI Key: OFHIDRLVLLCXAD-GSVOUGTGSA-N
    • SMILES: S1C=C([C@@H](C)O)N=N1

Computed Properties

  • Exact Mass: 130.02008399g/mol
  • Monoisotopic Mass: 130.02008399g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 1
  • Complexity: 80.4
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 74.2Ų

(1R)-1-(1,2,3-thiadiazol-4-yl)ethan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1783899-0.5g
(1R)-1-(1,2,3-thiadiazol-4-yl)ethan-1-ol
2227762-05-0
0.5g
$1372.0 2023-09-19
Enamine
EN300-1783899-1g
(1R)-1-(1,2,3-thiadiazol-4-yl)ethan-1-ol
2227762-05-0
1g
$1429.0 2023-09-19
Enamine
EN300-1783899-0.25g
(1R)-1-(1,2,3-thiadiazol-4-yl)ethan-1-ol
2227762-05-0
0.25g
$1315.0 2023-09-19
Enamine
EN300-1783899-0.05g
(1R)-1-(1,2,3-thiadiazol-4-yl)ethan-1-ol
2227762-05-0
0.05g
$1200.0 2023-09-19
Enamine
EN300-1783899-0.1g
(1R)-1-(1,2,3-thiadiazol-4-yl)ethan-1-ol
2227762-05-0
0.1g
$1257.0 2023-09-19
Enamine
EN300-1783899-5.0g
(1R)-1-(1,2,3-thiadiazol-4-yl)ethan-1-ol
2227762-05-0
5g
$4143.0 2023-06-03
Enamine
EN300-1783899-2.5g
(1R)-1-(1,2,3-thiadiazol-4-yl)ethan-1-ol
2227762-05-0
2.5g
$2800.0 2023-09-19
Enamine
EN300-1783899-10.0g
(1R)-1-(1,2,3-thiadiazol-4-yl)ethan-1-ol
2227762-05-0
10g
$6144.0 2023-06-03
Enamine
EN300-1783899-1.0g
(1R)-1-(1,2,3-thiadiazol-4-yl)ethan-1-ol
2227762-05-0
1g
$1429.0 2023-06-03
Enamine
EN300-1783899-10g
(1R)-1-(1,2,3-thiadiazol-4-yl)ethan-1-ol
2227762-05-0
10g
$6144.0 2023-09-19

Additional information on (1R)-1-(1,2,3-thiadiazol-4-yl)ethan-1-ol

Introduction to (1R)-1-(1,2,3-thiadiazol-4-yl)ethan-1-ol

Introduction to (1R)-1-(1,2,3-thiadiazol-4-yl)ethan-1-ol

The compound (1R)-1-(1,2,3-thiadiazol-4-yl)ethan-1-ol, also known by its CAS number 2227762-05-0, is a versatile and intriguing molecule with a wide range of applications in various fields of chemistry and material science. This compound belongs to the class of thiadiazoles, which are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom. The presence of the hydroxyl group (-OH) at the chiral center makes it particularly interesting for stereochemical studies and its potential use in asymmetric synthesis.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of (1R)-1-(1,2,3-thiadiazol-4-yl)ethan-1-ol through various routes. One of the most promising methods involves the reaction of 4-aminothiadiazole with an appropriate alcohol under specific catalytic conditions. This approach not only ensures high yield but also allows for precise control over the stereochemistry at the chiral center. The ability to synthesize this compound with high enantiomeric excess has opened new avenues for its application in drug discovery and asymmetric catalysis.

The structural uniqueness of (1R)-1-(1,2,3-thiadiazol-4-yl)ethan-1-ol lies in its thiadiazole ring system and the hydroxyl group's spatial arrangement. The thiadiazole ring is known for its stability and ability to participate in various chemical reactions, making it a valuable building block in organic synthesis. The hydroxyl group's position at the chiral center introduces additional functionality, enabling this compound to act as a versatile intermediate in the construction of complex molecules.

One of the most exciting developments involving (1R)-1-(1,2,3-thiadiazol-4-yl)ethan

Recommend Articles

Recommended suppliers
Zouping Mingyuan Import and Export Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zouping Mingyuan Import and Export Trading Co., Ltd
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD